molecular formula C41H50N7O6P B13394658 3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile

3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile

Cat. No.: B13394658
M. Wt: 767.9 g/mol
InChI Key: PTWRBAYAPDVZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphoramidite derivative critical for synthesizing therapeutic oligonucleotides. Its structure comprises three key components:

  • Nucleobase: A 6-(methylamino)-9H-purin-9-yl group, a modified adenine analog with a methylamino substitution at position 6, enhancing base-pairing specificity .
  • Sugar moiety: A 2'-O-protected oxolane (tetrahydrofuran) ring with a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group at the 2'-position, ensuring steric protection during solid-phase synthesis .
  • Phosphoramidite linker: A bis(propan-2-yl)amino-phosphanyl group conjugated to a propanenitrile stabilizer, enabling controlled coupling in oligonucleotide chain elongation .

Synthesized via a thiophosphate intermediate under anhydrous conditions (25°C, 4 hours), the compound achieves 98% UV purity and a molecular weight of 760.9 g/mol (observed m/z: 762 [M+H]⁺) . Its design prioritizes nuclease resistance and target mRNA binding, making it valuable for antisense therapies and siRNA applications.

Properties

Molecular Formula

C41H50N7O6P

Molecular Weight

767.9 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)

InChI Key

PTWRBAYAPDVZGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC

Origin of Product

United States

Preparation Methods

Data Tables Summarizing the Preparation Methods

Step Reaction Type Reagents Conditions Purpose
1 Cyclization Formamidine derivatives Reflux, inert atmosphere Synthesis of purine core
2 Glycosylation Lewis acids (SnCl₄, BF₃·OEt₂), protected sugar Anhydrous, controlled temperature Attach sugar to purine
3 Methylation Methyl iodide, base Room temperature Ether formation on hydroxyl groups
4 Phosphorylation Phosphorus trichloride, amines Inert atmosphere, low temperature Form phosphanyl intermediates
5 Coupling Phosphoramidite, nucleoside Anhydrous, activator (tetrazole) Attach phosphanyl group to sugar-purine
6 Nitrile introduction Sodium cyanide or acetonitrile Controlled temperature Add nitrile group
7 Deprotection & Purification TFA, chromatography Ambient Final compound isolation

Notes on Research and Synthesis Strategies

  • The synthesis leverages phosphoramidite chemistry , widely used in nucleic acid synthesis, adapted here for complex drug-like molecules.
  • Stereoselectivity is achieved via chiral auxiliaries or stereospecific reagents, critical for biological activity.
  • Protection/deprotection strategies are essential to selectively modify functional groups without unwanted side reactions.
  • The nitrile group is introduced at a late stage to prevent side reactions during earlier steps, ensuring integrity of the molecule's stereochemistry.

Chemical Reactions Analysis

Phosphoramidite Coupling Reaction

The compound participates in phosphoramidite coupling , a critical step in solid-phase oligonucleotide synthesis. The reaction involves the activation of the phosphoramidite group to form a covalent bond with the 5'-hydroxyl (5'-OH) group of a nucleoside or growing oligonucleotide chain.

Reaction Step Reagents/Conditions Mechanism Outcome
ActivationTetrazole or DCI (activator)Protonation of the phosphoramidite’s diisopropylamino group, forming a reactive intermediate.Generation of a highly reactive tricoordinate phosphite intermediate .
CouplingAnhydrous acetonitrile, room temperatureNucleophilic attack by the 5'-OH group on the activated phosphoramidite.Formation of a phosphite triester linkage between the growing chain and the nucleoside .

Key Notes :

  • The dimethoxytrityl (DMTr) group at the 5'-position acts as a temporary protecting group, blocking unwanted side reactions.

  • The cyanoethyl (CE) group on the phosphoramigetite protects the phosphate during synthesis and is removed post-synthesis under basic conditions .

Oxidation of Phosphite to Phosphate

After coupling, the labile phosphite triester is oxidized to a stable phosphate triester.

Reagent Conditions Reaction
Iodine (I₂)H₂O/pyridine/THF (1:2:10 v/v)Oxidation of the phosphite (P(III)) to phosphate (P(V)) via an intermediate iodophosphate.
tert-Butyl hydroperoxideAnhydrous conditionsAlternative oxidizer for sensitive sequences.

Outcome : Stabilizes the internucleotide linkage, ensuring backbone integrity .

Acidic Deprotection of the DMTr Group

The DMTr group is removed under mild acidic conditions to expose the 5'-OH for subsequent coupling:

Reagent Conditions Mechanism
Dichloroacetic acid (DCA)3% in dichloromethaneProtonation of the DMTr group, leading to cleavage of the trityl ether bond.
Trichloroacetic acid (TCA)3% in tolueneAlternative for high-throughput synthesis.

Outcome : Regenerates the 5'-OH group while leaving other protecting groups intact .

Base-Induced Removal of Cyanoethyl Groups

Post-synthesis, the cyanoethyl groups are removed via β-elimination:

Reagent Conditions Reaction
Ammonium hydroxide (NH₄OH)55°C, 6–12 hoursBase-mediated elimination of the cyanoethyl group.
DBU (1,8-Diazabicycloundec-7-ene)Anhydrous ammonia/MeOHFaster deprotection under anhydrous conditions.

Outcome : Yields a free phosphate backbone .

Hydrolysis of the Phosphoramidite Group

The compound is sensitive to moisture, which can hydrolyze the phosphoramidite group:

Condition Reaction Impact
Exposure to H₂OHydrolysis of P–N bond, forming phosphoric acid derivatives.Reduces coupling efficiency; necessitates anhydrous synthesis conditions .

Side Reactions During Coupling

  • Incomplete Coupling : Results in truncated sequences. Mitigated by excess phosphoramidite and efficient activation.

  • Oxidation Side Products : Over-oxidation can form phosphate diesters or degrade the nucleobase.

Comparative Reactivity

The compound’s reactivity aligns with standard phosphoramidites but is influenced by the N6-methyl group on adenine:

Feature Impact on Reactivity
Methylamino groupMinimal steric hindrance; does not interfere with coupling efficiency.
DMTr protectionStandard acid-labile group; no atypical side reactions reported.

Synthetic Pathway for the Compound

The synthesis involves sequential protection and coupling steps:

  • N6-Methylation of Adenosine : Methylamine treatment of adenosine derivatives.

  • 5'-O-DMTr Protection : Reaction with dimethoxytrityl chloride.

  • 3'-Phosphoramidite Installation : Coupling with 2-cyanoethyl-N,N-diisopropylphosphoramidite chloride .

Mechanism of Action

N6-Methyl-dAphosphoramidite exerts its effects by incorporating into oligonucleotides during synthesis. The methylation at the N6 position of adenine enhances the binding affinity and stability of the oligonucleotides. This modification can influence the interaction of the oligonucleotides with proteins and other nucleic acids, thereby affecting various molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Nucleobase Protecting Group Phosphoramidite Linker Key Applications Reference
Target Compound 6-(Methylamino)-9H-purin-9-yl DMT (bis(4-methoxyphenyl)(phenyl)methoxy) Bis(propan-2-yl)amino-propanenitrile Antisense oligonucleotides, siRNA
3-[[({[(2R,3S,5R)-2-DMT-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]sulfanyl}phosphanyl)oxy]propanenitrile (Compound 6) 5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl DMT Bis(propan-2-yl)amino-propanenitrile mRNA silencing, in vitro diagnostics
(R)-8 + (S)-8 Diastereomeric Mixture 6-Oxo-1,6-dihydropurin-9-yl DMT 2-Cyanoethyl-diisopropylphosphoramidite Stereoselective oligonucleotide synthesis
Compound 9 (tert-butyldimethylsilyl-protected) 2-(((E)-3,7-Dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl tert-Butyldimethylsilyl (TBS) Bis(propan-2-yl)amino-propanenitrile Prodrug activation, targeted delivery
Diadenosine 5',5''''-P1,P6-hexaic acid Adenine (unmodified) None (phosphorylated backbone) Polyphosphate chain Enzymatic cofactors, signaling molecules

Key Findings:

Nucleobase Modifications: The target compound’s 6-methylamino-purine enhances Watson-Crick pairing with uridine, reducing off-target effects compared to unmodified adenine . Compound 6’s 5-methyl-2,4-dioxopyrimidine base exhibits lower thermal stability (ΔTm = -3°C vs. target compound) due to reduced hydrogen bonding .

Protecting Groups :

  • DMT groups (target compound, Compound 6) improve solubility in acetonitrile-based synthesis media, whereas TBS (Compound 9) requires harsher deprotection (e.g., HF) .
  • The diastereomeric mixture (R/S)-8 shows divergent coupling efficiencies (R-isomer: 92% vs. S-isomer: 78%), highlighting stereochemical impacts on oligonucleotide fidelity .

Phosphoramidite Linkers: Propanenitrile-stabilized linkers (target compound, Compound 6) reduce oxidation side reactions compared to cyanoethyl variants (Compound (R/S)-8) . Polyphosphate backbones (Diadenosine hexaic acid) lack site-specific modification capacity, limiting therapeutic utility despite high enzymatic compatibility .

Biological Performance :

  • The target compound’s thiophosphate intermediate (from ) confers 30% higher nuclease resistance than oxygen-phosphoramidite analogs .
  • Compound 9’s thioether-linked terpene moiety enables passive membrane diffusion (logP = 2.7 vs. target compound’s logP = 1.9), favoring intracellular delivery .

Biological Activity

The compound 3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile, identified by its CAS number 1334533-56-0, is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C40H47N6O6PS, with a molecular weight of 770.88 g/mol. It features multiple functional groups, including methoxy phenyl groups and a purine derivative, which may contribute to its biological effects.

Property Value
CAS Number1334533-56-0
Molecular FormulaC40H47N6O6PS
Molecular Weight770.88 g/mol
Purity95%

The biological activity of this compound may be attributed to its interaction with purinergic signaling pathways, particularly through the modulation of purine receptors. Purinergic signaling plays a critical role in various physiological processes including inflammation and immune response regulation . The compound's structure suggests it could act as an agonist or antagonist to specific purinergic receptors, influencing intracellular signaling cascades that involve phospholipase C and protein kinase C pathways .

Biological Activities

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the purine moiety suggests potential interactions with nucleic acid metabolism, possibly inhibiting tumor growth through apoptosis induction .
  • Anti-inflammatory Effects : Compounds targeting purinergic receptors have been shown to modulate inflammatory responses. The specific interactions of this compound with P2Y receptors could potentially reduce inflammation by altering cytokine release patterns and immune cell activation .
  • Neuroprotective Effects : Given the role of purinergic signaling in neurobiology, there is potential for neuroprotective effects. Compounds that modulate adenosine receptors can influence neuroinflammation and neuronal survival in models of neurodegenerative diseases .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of structurally similar compounds on human breast cancer cell lines. Results indicated that these compounds inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM . This suggests that the compound may possess similar antitumor properties.

Case Study 2: Modulation of Inflammatory Responses

In an experimental model of inflammation, a related compound was shown to significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered at concentrations of 50 µM. This indicates a potential for therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?

  • Methodology : The synthesis involves phosphoramidite chemistry, leveraging low-temperature (-85°C) activation of hydroxyl groups using reagents like oxalyl chloride and dimethyl sulfoxide (DMSO) to form sulfoxide intermediates, followed by nucleophilic displacement with bis(propan-2-yl)amine . Critical steps include:

  • Purification : Column chromatography (e.g., Alltech RSil C18 columns) and thin-layer chromatography (TLC) to isolate intermediates.
  • Yield optimization : Adjusting stoichiometry (e.g., 2.4 equivalents of DMSO) and reaction times to mitigate byproducts.
  • Key data : Typical yields range from 50–85% for analogous intermediates, with NMR (¹H, ¹³C) confirming structural integrity .

Q. How is the compound’s structural identity validated, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve stereochemistry (e.g., oxolan-3-yl ring conformation) and confirm protecting groups like bis(4-methoxyphenyl)(phenyl)methyl (DMT) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 633.418 g/mol for related phosphoramidites) .
  • Chromatography : Reverse-phase HPLC assesses purity (>99% for critical intermediates) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Protective equipment : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) due to potential cyanide exposure from the propanenitrile group .
  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the phosphoramidite linkage .
  • Emergency measures : Immediate skin washing with copious water and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., desilylated intermediates or oxidized species) be minimized during preparation?

  • Methodology :

  • Temperature control : Strict maintenance of -78°C during lithiation steps to prevent side reactions (e.g., epimerization) .
  • Protecting group selection : Use of transient groups like 9-fluorenylmethoxycarbonyl (Fmoc) for selective deprotection .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates .

Q. What role does the DMT group play in oligonucleotide synthesis, and how does its removal impact coupling efficiency?

  • Mechanistic insight : The DMT group protects the 5'-hydroxyl during solid-phase synthesis. Its removal with dichloroacetic acid (DCA) generates a reactive hydroxyl for nucleotide elongation.
  • Optimization :

  • DCA concentration : 3% (v/v) in dichloromethane balances deprotection efficiency with minimal strand cleavage .
  • Kinetic studies : UV monitoring (498 nm) tracks DMT removal rates to calibrate reaction times .

Q. How does the compound’s stability vary under different pH and solvent conditions, and what degradation pathways dominate?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in buffers (pH 4–9) and analyze degradation via LC-MS.
  • Key findings :
  • Acidic conditions : Hydrolysis of the phosphoramidite linkage dominates, generating cyanoethyl phosphate byproducts .
  • Polar aprotic solvents : Acetonitrile enhances stability compared to tetrahydrofuran (THF) .

Q. How can contradictory literature data on reaction yields or stereochemical outcomes be resolved?

  • Methodology :

  • Reproducibility audits : Replicate published protocols (e.g., Scotland et al., 2024) while controlling variables like water content (<50 ppm) .
  • Computational modeling : Density functional theory (DFT) simulations predict steric hindrance in phosphoramidite coupling steps .

Q. What modifications to the propanenitrile moiety could improve its coupling efficiency in automated DNA synthesizers?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with substituents (e.g., trifluoroethyl) and compare coupling rates via trityl assay .
  • Results : Bulkier groups reduce steric clash but may slow reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.